molecular formula C19H21N3O6 B12909776 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 73484-41-0

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12909776
CAS No.: 73484-41-0
M. Wt: 387.4 g/mol
InChI Key: SGQFDQMXGNHJJY-UHFFFAOYSA-N
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Description

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-methoxyphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A compound with similar structural features but different functional groups.

    4-Hydroxy-3,5-dimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.

Uniqueness

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its specific combination of methoxy groups and the oxadiazole ring

Biological Activity

The compound 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of 1,3,4-oxadiazole derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of the compound includes a 1,3,4-oxadiazole ring substituted with methoxy and phenyl groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • The 1,3,4-oxadiazole scaffold is known for its potential as an anticancer agent. Various studies have demonstrated that modifications to this scaffold can enhance cytotoxicity against cancer cells by targeting specific enzymes and pathways involved in tumor growth.
    • Research indicates that compounds with similar structures can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which play significant roles in cancer cell proliferation and survival .
  • Mechanisms of Action :
    • The compound likely exerts its effects through multiple mechanisms:
      • Inhibition of Enzymatic Activity : By targeting enzymes critical for DNA synthesis and repair.
      • Disruption of Cell Signaling : Interfering with growth factor signaling pathways that promote tumor growth.
      • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of thymidylate synthase
AntioxidantScavenging free radicals
AntitubercularInhibition of Mycobacterium tuberculosis
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives showed that those with structural similarities to our compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted that compounds targeting HDAC and telomerase resulted in enhanced anticancer activity by inducing apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for the introduction of functional groups that enhance biological activity. These modifications are essential for optimizing the pharmacological profile of the compound.

Properties

CAS No.

73484-41-0

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

3-[(2-methoxyanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C19H21N3O6/c1-24-14-8-6-5-7-13(14)20-11-22-19(23)28-18(21-22)12-9-15(25-2)17(27-4)16(10-12)26-3/h5-10,20H,11H2,1-4H3

InChI Key

SGQFDQMXGNHJJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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